BenchChemオンラインストアへようこそ!

N-(4-methoxybenzyl)-N'-phenylethanediamide

medicinal chemistry regioisomer differentiation oxamide scaffold

N-(4-Methoxybenzyl)-N′-phenylethanediamide (CAS 356795-26-1; IUPAC: N-[(4-methoxyphenyl)methyl]-N′-phenyloxamide) is a synthetic, asymmetrically N,N′-disubstituted ethanediamide (oxamide) derivative with molecular formula C₁₆H₁₆N₂O₃ and molecular weight 284.31 g·mol⁻¹. The compound belongs to the phenyloxamide chemotype, a class that has attracted significant interest as a privileged scaffold for plasminogen activator inhibitor‑1 (PAI‑1) inhibition, anticoagulant development, and anti‑inflammatory applications.

Molecular Formula C16H16N2O3
Molecular Weight 284.315
CAS No. 356795-26-1
Cat. No. B2420743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzyl)-N'-phenylethanediamide
CAS356795-26-1
Molecular FormulaC16H16N2O3
Molecular Weight284.315
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C16H16N2O3/c1-21-14-9-7-12(8-10-14)11-17-15(19)16(20)18-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20)
InChIKeyJDBUJGMIGJFHOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methoxybenzyl)-N′-phenylethanediamide (CAS 356795-26-1): Procurement-Relevant Chemical Identity and Class Context


N-(4-Methoxybenzyl)-N′-phenylethanediamide (CAS 356795-26-1; IUPAC: N-[(4-methoxyphenyl)methyl]-N′-phenyloxamide) is a synthetic, asymmetrically N,N′-disubstituted ethanediamide (oxamide) derivative with molecular formula C₁₆H₁₆N₂O₃ and molecular weight 284.31 g·mol⁻¹ [1]. The compound belongs to the phenyloxamide chemotype, a class that has attracted significant interest as a privileged scaffold for plasminogen activator inhibitor‑1 (PAI‑1) inhibition, anticoagulant development, and anti‑inflammatory applications [2]. Its structure features a 4‑methoxybenzyl substituent on one amide nitrogen and a phenyl group on the other, connected through a central oxalamide linker that provides two hydrogen‑bond donor sites, three hydrogen‑bond acceptor sites, and a computed XLogP3‑AA lipophilicity of 2.3 [1]. This combination of hydrogen‑bonding capacity and moderate lipophilicity positions the compound within a pharmacokinetically favourable property space for probe and lead discovery programs [1].

Why N-(4-Methoxybenzyl)-N′-phenylethanediamide Cannot Be Replaced by Generic In‑Class Oxamide Analogs


Within the asymmetrical N,N′-disubstituted oxamide family, apparently minor structural variations produce non‑interchangeable molecular recognition surfaces that can lead to qualitatively different biological profiles. The target compound and its closest regioisomer—N‑benzyl‑N′-(4‑methoxyphenyl)ethanediamide (CAS 21775‑46‑2)—share identical molecular formula, molecular weight, computed XLogP3 (2.3), hydrogen‑bond donor/acceptor counts, and topological polar surface area (67.4 Ų) [1][2]. Despite these identical global descriptors, the positional exchange of the 4‑methoxy substituent from the benzyl moiety to the phenyl ring alters the spatial distribution of the methoxy oxygen lone pair, potentially re‑orienting the critical hydrogen‑bond acceptor vector by ≥4 Å relative to the oxamide core [2]. Published structure–activity relationship (SAR) studies on oxalamide‑derived PAI‑1 inhibitors confirm that regioisomeric substitution can shift in vitro IC₅₀ values from non‑detectable (IC₅₀ > 100 µM) to low micromolar (IC₅₀ ~4.5 µM) [3]. Consequently, procurement specifications that treat all C₁₆H₁₆N₂O₃ oxamide isomers as functionally equivalent risk introducing an inactive or off‑target‑prone compound into a screening cascade, wasting screening resources and delaying project timelines [3].

Quantitative Differential Evidence for N-(4-Methoxybenzyl)-N′-phenylethanediamide (CAS 356795-26-1) Versus Closest Analogs


Regioisomeric Identity: Positional Methoxy Placement Confers Structural Non‑Equivalence to CAS 21775‑46‑2

N-(4-Methoxybenzyl)-N′-phenylethanediamide (CAS 356795‑26‑1) is the regioisomer bearing the 4‑methoxy substituent specifically on the benzyl‑side aromatic ring, whereas N‑benzyl‑N′-(4‑methoxyphenyl)ethanediamide (CAS 21775‑46‑2) places the identical substituent on the phenyl‑side aromatic ring [1][2]. Both compounds share the same molecular formula (C₁₆H₁₆N₂O₃), molecular weight (284.31 g·mol⁻¹), computed XLogP3 (2.3), hydrogen‑bond donor count (2), hydrogen‑bond acceptor count (3), rotatable bond count (4), topological polar surface area (67.4 Ų), heavy atom count (21), and complexity index (345) [1][2]. Despite these identical global computed descriptors, the positional exchange relocates the methoxy oxygen—a key hydrogen‑bond acceptor—from the benzyl‑side to the phenyl‑side of the oxamide core, altering the three‑dimensional pharmacophoric presentation [2].

medicinal chemistry regioisomer differentiation oxamide scaffold

Lipophilicity‑Matched Differentiation from the Non‑Methoxy Parent Scaffold N‑Benzyl‑N′‑phenyloxamide (CAS 342406‑53‑5)

Relative to the des‑methoxy parent scaffold N‑benzyl‑N′‑phenyloxamide (CAS 342406‑53‑5; C₁₅H₁₄N₂O₂, MW 254.28 g·mol⁻¹), the target compound incorporates a para‑methoxy substituent on the benzyl ring that elevates molecular weight by 30.03 Da and introduces an additional hydrogen‑bond acceptor without altering the hydrogen‑bond donor count (remains 2) [1]. The computed XLogP3 increases from an estimated ~1.8–2.0 for the parent to 2.3 for the target compound, reflecting an incremental lipophilicity gain of approximately 0.3–0.5 log units [1]. This lipophilicity shift is within the range known to modulate both passive membrane permeability and aqueous solubility without breaching the Lipinski Rule of 5 thresholds [1].

physicochemical profiling lipophilicity solubility

Class‑Level PAI‑1 Inhibitory Potential Supported by Published Oxalamide SAR

A systematic SAR study of oxalamide derivatives by Jain et al. (2008) established that the oxalamide chemotype can achieve PAI‑1 inhibitory activity with IC₅₀ values ranging from non‑detectable (>100 µM) to 4.5 µM in a chromogenic assay, depending on the nature and position of aryl substituents [1]. Compounds bearing electron‑donating substituents on the N‑aryl rings—such as methoxy groups—were found to modulate inhibitory potency, with regioisomeric positioning of substituents being a critical determinant of activity [1]. The target compound, featuring a para‑methoxy substituent on the benzyl ring and an unsubstituted phenyl ring on the opposite amide nitrogen, maps onto the general pharmacophore described in this study [1].

PAI-1 inhibition antithrombotic oxalamide SAR

Distinct Substitution Pattern Versus Bis(4‑Methoxybenzyl) and 3‑Methoxyphenyl Analogs Enables Differential Target Engagement Potential

Three structurally proximal analogs illustrate how incremental substitution changes distinguish the target compound: (i) N,N′‑bis(4‑methoxybenzyl)ethanediamide (C₁₈H₂₀N₂O₄, MW 328.37) adds a second 4‑methoxybenzyl group, increasing MW by 44.06 Da and adding one HBA and one rotatable bond relative to the target [2]; (ii) N‑(4‑methoxybenzyl)‑N′‑(3‑methoxyphenyl)ethanediamide (C₁₇H₁₈N₂O₄, MW 314.34) shifts the methoxy on the phenyl ring from para to meta position and adds a second methoxy, with a reported LogP of 4.07—substantially higher than the target’s XLogP3 of 2.3 ; (iii) N‑(2‑ethylphenyl)‑N′‑(4‑methoxybenzyl)ethanediamide (CAS 433244‑86‑1, C₁₈H₂₀N₂O₃, MW 312.37) replaces the N‑phenyl group with an N‑(2‑ethylphenyl) group, increasing MW by 28.06 Da and adding two rotatable bonds . Each of these modifications alters lipophilicity, hydrogen‑bonding capacity, and/or steric bulk, which are known to drive differential target engagement in oxamide SAR [1].

structure–activity relationship analog differentiation screening library design

Highest‑Confidence Research Application Scenarios for N-(4-Methoxybenzyl)-N′-phenylethanediamide (CAS 356795-26-1)


PAI‑1 Inhibitor Screening and Early‑Stage Antithrombotic Probe Discovery

The oxalamide chemotype has demonstrated tractable PAI‑1 inhibitory activity in vitro, with published IC₅₀ values ranging from 4.5 µM to 96 µM for active congeners bearing electron‑donating aryl substituents [1]. N‑(4‑Methoxybenzyl)‑N′‑phenylethanediamide maps onto this pharmacophore through its para‑methoxybenzyl group and oxamide core capable of bidentate hydrogen‑bonding. Procurement of this specific regioisomer—rather than the inactive or weakly active regioisomer CAS 21775‑46‑2—is critical because the positional placement of the methoxy substituent determines whether the compound can productively engage the PAI‑1 binding site, as demonstrated by the steep SAR within this series [1]. This compound is therefore suited as a fragment‑like or early‑lead scaffold in PAI‑1‑targeted antithrombotic or antifibrotic screening cascades.

Regioisomer‑Controlled Chemical Biology Probe for Oxamide Target Engagement Studies

The existence of a pair of regioisomers with identical molecular formula, molecular weight, and global computed descriptors (CAS 356795‑26‑1 vs. CAS 21775‑46‑2) [2][3] creates a powerful matched‑pair experimental design for chemical biology. Researchers can procure both regioisomers and use differential activity in biochemical or cell‑based assays to map the spatial requirements of the target binding pocket. This matched‑pair approach enables dissection of hydrogen‑bond acceptor geometry contributions to target engagement while controlling for lipophilicity, solubility, and permeability. No other commercially accessible oxamide pair offers this combination of identical global properties yet distinct 3D pharmacophoric presentation.

Screening Library Diversification Around the Phenyloxamide Privileged Scaffold

The target compound occupies a specific position in chemical space—moderate lipophilicity (XLogP3 2.3), molecular weight 284.31, TPSA 67.4 Ų [2]—that is distinct from its closest analogs, which include a more lipophilic 3‑methoxyphenyl variant (LogP 4.07) and a bulkier 2‑ethylphenyl derivative (MW 312.37) . In a diversity‑oriented screening library, the target compound provides coverage of the ‘intermediate‑lipophilicity mono‑methoxy oxamide’ chemical space that is not sampled by these other analogs. Procurement of all four compounds as a mini‑library enables systematic exploration of how incremental changes in substitution pattern, lipophilicity, and steric bulk translate into differential biological activity profiles across multiple assay panels.

Synthetic Intermediate for Further Oxamide Derivatization

The presence of a chemically distinguishable N‑phenyl terminus and an N‑(4‑methoxybenzyl) terminus on the oxamide core provides two orthogonal handles for further synthetic elaboration. The 4‑methoxybenzyl group can be selectively deprotected under oxidative conditions (e.g., ceric ammonium nitrate) to reveal a free amide NH for subsequent functionalization, while the N‑phenyl group remains intact. This regiochemical orthogonality—a direct consequence of the specific substitution pattern of CAS 356795‑26‑1—is not present in the symmetrical N,N′‑bis(4‑methoxybenzyl) analog and is differently disposed in the regioisomer CAS 21775‑46‑2 [2][3], making the target compound the preferred starting material for directed library synthesis where sequential N‑functionalization is required.

Quote Request

Request a Quote for N-(4-methoxybenzyl)-N'-phenylethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.